REACTION_CXSMILES
|
[C:1]1([CH3:33])[CH:6]=[CH:5][C:4]([S:7]([N:10]2[CH2:15][CH2:14][C@H:13]([C:16](=[O:29])[NH:17][C:18]3[CH:23]=[CH:22][C:21]([O:24][C:25]([F:28])([F:27])[F:26])=[CH:20][CH:19]=3)[CH2:12][C@H:11]2[C:30]([OH:32])=[O:31])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[CH3:34][O:35][C:36]([C@H:38]1[CH2:43][CH2:42][N:41]([S:44]([C:47]2[CH:52]=[CH:51][C:50]([CH3:53])=[CH:49][CH:48]=2)(=[O:46])=[O:45])[C@H:40]([C:54]([OH:56])=[O:55])[CH2:39]1)=[O:37].[Cl-].C[Al+]C>CCCCCCC>[C:1]1([CH3:33])[CH:2]=[CH:3][C:4]([S:7]([N:10]2[CH2:15][CH2:14][C@@H:13]([C:16](=[O:29])[NH:17][C:18]3[CH:23]=[CH:22][C:21]([O:24][C:25]([F:28])([F:27])[F:26])=[CH:20][CH:19]=3)[CH2:12][C@@H:11]2[C:30]([OH:32])=[O:31])(=[O:9])=[O:8])=[CH:5][CH:6]=1.[CH3:34][O:35][C:36]([C@@H:38]1[CH2:43][CH2:42][N:41]([S:44]([C:47]2[CH:48]=[CH:49][C:50]([CH3:53])=[CH:51][CH:52]=2)(=[O:45])=[O:46])[C@@H:40]([C:54]([OH:56])=[O:55])[CH2:39]1)=[O:37].[F:26][C:25]([F:27])([F:28])[O:24][C:21]1[CH:22]=[CH:23][C:18]([NH2:17])=[CH:19][CH:20]=1 |f:2.3|
|
Name
|
(2S,4S)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)[C@@H]1C[C@H](N(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C[Al+]C
|
Name
|
|
Quantity
|
2.93 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
(2S,4S)-1-(toluene-4-sulfonyl)-4-(4-trifluoromethoxy-phenylcarbamoyl)-piperidine-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1[C@@H](C[C@H](CC1)C(NC1=CC=C(C=C1)OC(F)(F)F)=O)C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1[C@H](C[C@@H](CC1)C(NC1=CC=C(C=C1)OC(F)(F)F)=O)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)[C@H]1C[C@@H](N(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.392 g |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.264 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |